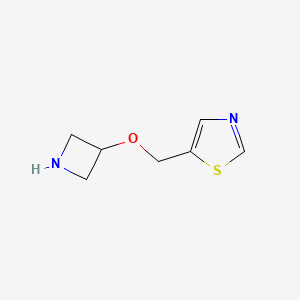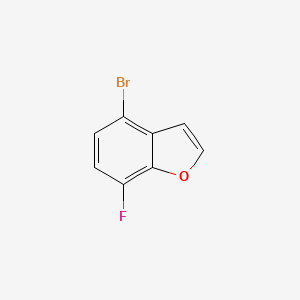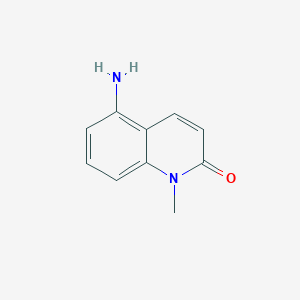
2(1H)-Quinolinone, 5-amino-1-methyl-
Overview
Description
The compound “2(1H)-Quinolinone, 5-amino-1-methyl-” likely belongs to the class of organic compounds known as quinolinones, which are compounds containing a quinoline moiety bearing a ketone group .
Synthesis Analysis
While specific synthesis methods for “2(1H)-Quinolinone, 5-amino-1-methyl-” are not available, similar compounds such as 5-aminopyrazoles have been synthesized using various methods . These methods often involve reactions with amines and other organic compounds .Scientific Research Applications
Antitumor and Anticancer Applications
R115777, a derivative of 2(1H)-quinolinone, is a potent and selective inhibitor of farnesyl protein transferase. This compound has demonstrated significant antitumor effects in vivo and is currently in phase III clinical evaluation, indicating its potential as an antitumor agent Venet, M., End, D., & Angibaud, P. (2003). Additionally, various 2(1H)-quinolinone derivatives have shown promising anticancer activities. A review of the structure-activity relationship of these compounds highlights their potential as novel drug candidates in cancer therapy Beker, H. K., & Yıldırım, I. (2021).
Antibacterial and Antimicrobial Properties
The solid-phase synthesis of quinolinone library revealed that 3-substituted amide quinolin-2(1H)-ones possess various biological activities including antibacterial properties. These compounds have been shown to act as immunomodulators and exhibit activity against different biological targets Kwak, S.-h., et al. (2015). Similarly, a series of amino acid/dipeptide derivatives of quinazolin-3(4H)-one displayed moderate to significant antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating their potential as antimicrobial agents Kapoor, B., et al. (2017).
Antiulcer Activity
2(1H)-quinolinone derivatives have been synthesized and tested for antiulcer activity against acetic acid-induced gastric ulcer in rats. One particular derivative, 2-(4-chlorobenzoylamino)-3-[2(1H)-quinolinon-4-yl] propionic acid, exhibited potent antiulcer activity Uchida, M., et al. (1985).
Cardiac Stimulant Activity
6-(N-linked, five-membered heteroaryl)-2(1H)-quinolinone derivatives have been evaluated for their cardiotonic activity. Certain derivatives showed a marked increase in inotropic activity, indicating their potential as cardiac stimulants Alabaster, C., et al. (1989).
Luminescent Properties
An isothiocyanate form of a lanthanide chelate, highly luminescent when bound to terbium or europium, has been synthesized. This chelate includes 7-amino-4-methyl-2(1H)-quinolinone and has been used for energy transfer measurements and nonisotopic labeling, indicating its potential applications in imaging and diagnostics Li, M., & Selvin, P. (1997).
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , which could be a potential area of exploration for this compound.
Mode of Action
It’s worth noting that similar compounds have shown various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Compounds with similar structures have been found to interact with a variety of biochemical pathways, leading to a broad spectrum of biological activities .
Result of Action
Similar compounds have shown a variety of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
2(1H)-Quinolinone, 5-amino-1-methyl- plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme nicotinamide N-methyltransferase (NNMT), which catalyzes the transfer of a methyl group from S-adenosyl-L-methionine to nicotinamide, forming 1-methyl nicotinamide . This interaction is significant as it influences the metabolic pathways involving nicotinamide and related compounds.
Cellular Effects
2(1H)-Quinolinone, 5-amino-1-methyl- has notable effects on various cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the activity of NNMT, leading to increased levels of nicotinamide adenine dinucleotide (NAD+), which is essential for numerous cellular reactions . This inhibition can result in enhanced metabolic rates and potential weight loss, as well as improved muscle regeneration and anti-inflammatory effects .
Molecular Mechanism
The molecular mechanism of 2(1H)-Quinolinone, 5-amino-1-methyl- involves its interaction with NNMT. By inhibiting NNMT, this compound prevents the methylation of nicotinamide, thereby increasing NAD+ levels . This increase in NAD+ enhances various metabolic processes, including energy production and DNA repair. Additionally, the inhibition of NNMT can reduce the proliferation of certain cancer cells, making this compound a potential candidate for anticancer therapies .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2(1H)-Quinolinone, 5-amino-1-methyl- have been observed to change over time. The compound is relatively stable under standard conditions, but its activity can degrade over extended periods. Long-term studies have shown that it can maintain its inhibitory effects on NNMT for several weeks, although its potency may decrease slightly over time . This stability is crucial for its potential therapeutic applications, as it ensures sustained biochemical activity.
Dosage Effects in Animal Models
The effects of 2(1H)-Quinolinone, 5-amino-1-methyl- vary with different dosages in animal models. At lower doses, it has been shown to effectively inhibit NNMT without causing significant adverse effects . At higher doses, some toxic effects have been observed, including potential liver damage and alterations in metabolic processes . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize benefits while minimizing risks.
Metabolic Pathways
2(1H)-Quinolinone, 5-amino-1-methyl- is involved in several metabolic pathways, primarily through its interaction with NNMT. By inhibiting NNMT, it affects the methylation of nicotinamide and related compounds, leading to increased levels of NAD+ and other metabolites . This alteration in metabolic flux can have various physiological effects, including enhanced energy production and improved cellular function.
Transport and Distribution
Within cells and tissues, 2(1H)-Quinolinone, 5-amino-1-methyl- is transported and distributed through various mechanisms. It is a small, membrane-permeable molecule that can easily diffuse across cell membranes . Once inside the cell, it interacts with NNMT and other biomolecules, influencing their activity and localization. The compound’s distribution within tissues is influenced by its affinity for specific transporters and binding proteins, which can affect its overall bioavailability and efficacy .
Subcellular Localization
The subcellular localization of 2(1H)-Quinolinone, 5-amino-1-methyl- is primarily within the cytosol, where it interacts with NNMT and other cytosolic enzymes . Its activity and function can be influenced by various post-translational modifications and targeting signals that direct it to specific cellular compartments. Understanding its subcellular localization is crucial for elucidating its precise mechanism of action and potential therapeutic applications.
properties
IUPAC Name |
5-amino-1-methylquinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-12-9-4-2-3-8(11)7(9)5-6-10(12)13/h2-6H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUNJKWXYQMKWHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC2=C(C=CC=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201297137 | |
| Record name | 5-Amino-1-methyl-2(1H)-quinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201297137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
697738-99-1 | |
| Record name | 5-Amino-1-methyl-2(1H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=697738-99-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Amino-1-methyl-2(1H)-quinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201297137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}-2-methylpropanoic acid](/img/structure/B1375370.png)
![3-(4-methanesulfonylphenyl)-N-(oxan-4-yl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B1375372.png)




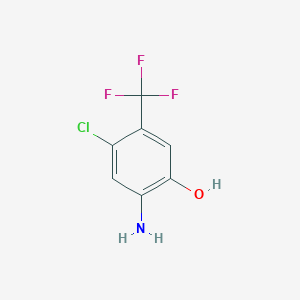

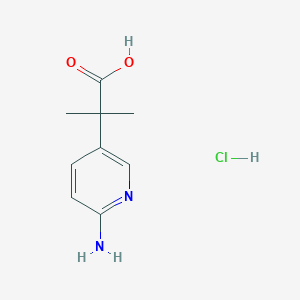
![cis-2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1375387.png)
![2-Oxaspiro[3.5]nonane-7-methanamine](/img/structure/B1375388.png)
